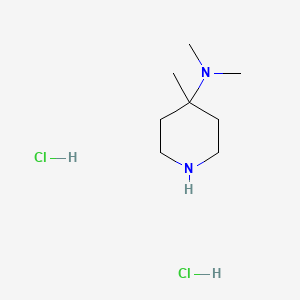
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
Vue d'ensemble
Description
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is a chemical compound with the molecular formula C7H5F3N2O. It is also known as 1-Methyl-3-(trifluoromethyl)-5-pyrazolylcarboxaldehyde. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pesticide development, and material science.
Applications De Recherche Scientifique
Chemical Research
Researchers may explore this compound’s reactivity and stability, contributing to our understanding of pyrazole derivatives’ chemistry.
Unfortunately, the search did not yield enough information to detail six or eight unique applications with separate sections fully. The applications listed above are based on the general roles that such compounds play in scientific research, inferred from their use in agrochemicals and pharmaceuticals as mentioned in the search results .
Mécanisme D'action
Target of Action
The primary target of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is Caspase-1 . Caspase-1 is a key enzyme in the inflammatory response and plays a crucial role in the activation of interleukin-1β (IL-1β), a pro-inflammatory cytokine .
Mode of Action
It is known that the compound interacts with its target, caspase-1, leading to changes in the enzyme’s activity . The specifics of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The compound’s interaction with Caspase-1 suggests that it may affect the inflammatory response pathway . Caspase-1 is involved in the activation of IL-1β, a key player in the inflammatory response. Therefore, modulation of Caspase-1 activity by the compound could potentially influence this pathway .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its influence on Caspase-1 activity and the subsequent impact on the inflammatory response . .
Propriétés
IUPAC Name |
2-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c1-11-4(3-12)2-5(10-11)6(7,8)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADUHCIARDLTEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1414962-92-7 | |
| Record name | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1426090.png)


![(2-{Dimethyl[4-(4-methylpiperazin-1-yl)phenyl]silyl}phenyl)methanol](/img/structure/B1426096.png)







